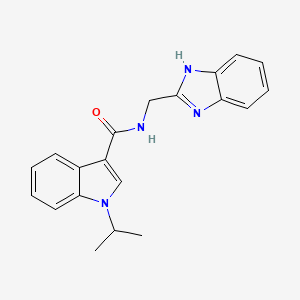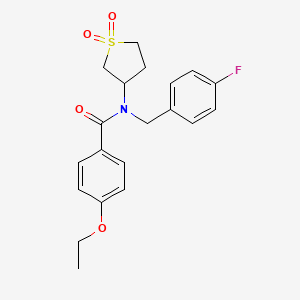![molecular formula C20H26N4O2 B11128905 2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11128905.png)
2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound Description: 2-(4-Tert-butylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a chemical compound with the molecular formula C₁₆H₂₃NOS and a molecular weight of 277.432 g/mol .
Structure: It features an oxazole ring fused with a phenyl ring, a morpholine group, and a cyano (CN) functional group.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve cyclization reactions, typically starting from appropriate precursors.
Reaction Conditions: Specific conditions may vary, but common methods include cyclization of appropriate starting materials under controlled temperature and solvent conditions.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is considered rare and unique .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications.
Industry: Limited information, but its unique structure could inspire novel materials or catalysts.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate the exact pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While information on similar compounds is scarce, exploring related oxazoles and phenyl derivatives may provide insights.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)16-6-4-15(5-7-16)18-23-17(14-21)19(26-18)22-8-9-24-10-12-25-13-11-24/h4-7,22H,8-13H2,1-3H3 |
InChI Key |
INOURSLCXPGWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11128826.png)

![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11128836.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11128841.png)

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11128854.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide](/img/structure/B11128862.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11128863.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11128868.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11128879.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B11128884.png)
![ethyl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11128887.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128891.png)
